
2-(Bromomethyl)-4-cyclopentyloxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-4-cyclopentyloxolane is an organic compound featuring a bromomethyl group attached to a cyclopentyloxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-cyclopentyloxolane typically involves the bromination of a precursor compound. One common method includes the bromination of cyclopentyloxolane using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient production.
化学反応の分析
Types of Reactions
2-(Bromomethyl)-4-cyclopentyloxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or brominated derivatives.
Reduction Reactions: Reduction of the bromomethyl group can yield cyclopentyloxolane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of brominated oxolane derivatives.
Reduction: Formation of cyclopentyloxolane derivatives with reduced functional groups.
科学的研究の応用
2-(Bromomethyl)-4-cyclopentyloxolane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用機序
The mechanism of action of 2-(Bromomethyl)-4-cyclopentyloxolane involves its reactivity with nucleophiles and electrophiles. The bromomethyl group acts as a reactive site, facilitating various chemical transformations. The compound can interact with molecular targets such as enzymes or receptors, leading to potential biological effects .
類似化合物との比較
Similar Compounds
2-(Bromomethyl)benzonitrile: Similar in structure but with a benzonitrile group instead of a cyclopentyloxolane ring.
2-(Bromomethyl)naphthalene: Contains a naphthalene ring, differing in aromaticity and reactivity.
2-Bromomethyl-1,3-dioxolane: Features a dioxolane ring, offering different chemical properties and applications.
Uniqueness
2-(Bromomethyl)-4-cyclopentyloxolane is unique due to its cyclopentyloxolane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and potential biological studies.
特性
分子式 |
C10H17BrO |
|---|---|
分子量 |
233.14 g/mol |
IUPAC名 |
2-(bromomethyl)-4-cyclopentyloxolane |
InChI |
InChI=1S/C10H17BrO/c11-6-10-5-9(7-12-10)8-3-1-2-4-8/h8-10H,1-7H2 |
InChIキー |
HGOWSWGOWMWYHC-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C2CC(OC2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


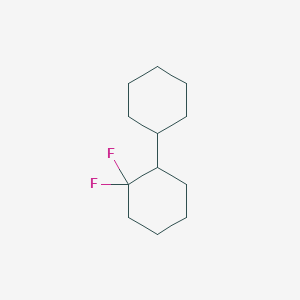
![4-(2-Bromophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13204601.png)
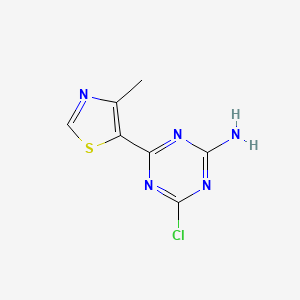
![Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13204604.png)
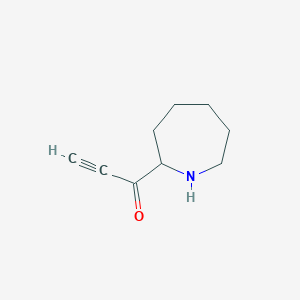
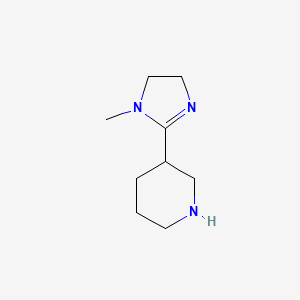


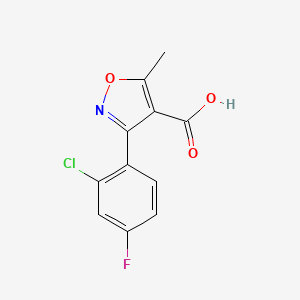

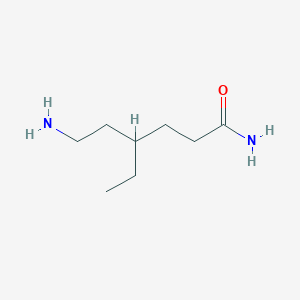
![6-Bromo-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13204652.png)

![3-Bromo-2-(propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13204665.png)
